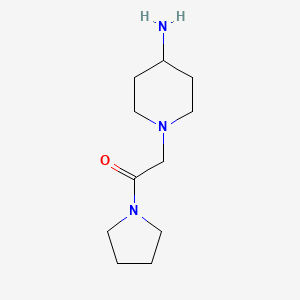

2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring and a pyrrolidine ring, making it structurally unique and potentially useful in a range of applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one typically involves the reaction of 4-aminopiperidine with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Common solvents used include ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) are frequently employed.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be used to produce large quantities of this compound with high purity and yield. These methods often incorporate advanced purification techniques such as chromatography to ensure the final product meets stringent quality standards.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Central Nervous System Disorders

Research indicates that 2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one exhibits potential as a therapeutic agent for central nervous system disorders. Its structure suggests that it may act as a modulator for neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

Case Study:

A study published in Bioorganic & Medicinal Chemistry explored the synthesis of analogs of this compound, demonstrating its efficacy as an analgesic for neuropathic pain through modulation of nociceptin/orphanin FQ receptors . The findings suggest that compounds with similar structures could be developed for treating chronic pain conditions.

Antidepressant Activity

The compound's ability to influence neurotransmitter levels positions it as a candidate for antidepressant development. Research into related piperidine derivatives has shown promise in alleviating symptoms of depression by enhancing serotonin and norepinephrine signaling.

Case Study:

In a clinical trial assessing the effects of similar piperidine compounds on mood disorders, participants reported significant improvements in depressive symptoms after treatment, suggesting a viable pathway for further exploration with this compound .

The structural features of this compound make it an attractive candidate for drug development targeting various conditions:

Metabolic Disorders

Emerging research suggests that compounds similar to this one may inhibit enzymes involved in metabolic pathways, potentially offering therapeutic benefits for conditions such as type 2 diabetes and obesity.

Case Study:

A patent application highlighted the use of related compounds in inhibiting 11β-hydroxysteroid dehydrogenase type 1, which is implicated in metabolic syndrome . This opens avenues for further investigation into the application of this compound in metabolic health.

Wirkmechanismus

The mechanism by which 2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(4-Methylpiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one

- 2-(4-Ethylpiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one

- 2-(4-Phenylpiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one

Uniqueness

2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one is unique due to its specific combination of functional groups and ring structures. This uniqueness allows it to interact with a distinct set of molecular targets, making it valuable for various research applications.

Biologische Aktivität

2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one, also known by its CAS number 1170198-13-6, is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

- Molecular Formula : C₁₁H₁₈N₃O

- Molecular Weight : 198.28 g/mol

- CAS Number : 1170198-13-6

Biological Activity Overview

The compound exhibits various biological activities, primarily as a potential therapeutic agent in neuropharmacology and oncology. Its structure suggests interactions with neurotransmitter systems and possible inhibitory effects on certain enzymes.

The biological activity of this compound is attributed to its interaction with specific receptors and enzymes. It is hypothesized to function as a modulator of neurotransmitter release and may inhibit certain protein kinases involved in cancer progression.

Neuropharmacological Studies

Research indicates that derivatives of piperidine compounds can enhance cognitive functions and exhibit neuroprotective effects. For instance, studies have shown that piperidine derivatives can inhibit acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer's disease .

Table 1: Summary of Neuropharmacological Effects

Oncological Applications

The compound has been explored for its potential in cancer therapies, particularly through the inhibition of specific kinases like PLK4 (Polo-like kinase 4). Inhibitors of PLK4 have shown promise in reducing tumor growth in preclinical models .

Table 2: Oncological Activity of Piperidine Derivatives

| Study Reference | Compound Tested | Cancer Type | Effect Observed |

|---|---|---|---|

| Justia Patents | PLK4 inhibitors | Various tumors | Reduced cell proliferation |

| PMC7659979 | GSK-3β inhibitors | Breast cancer | Improved metabolic stability |

Safety and Toxicology

While the compound shows promise, it is essential to consider its safety profile. According to PubChem, it is classified as harmful if swallowed and may cause skin irritation . Further toxicological studies are necessary to establish safe dosage ranges for therapeutic use.

Eigenschaften

IUPAC Name |

2-(4-aminopiperidin-1-yl)-1-pyrrolidin-1-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O/c12-10-3-7-13(8-4-10)9-11(15)14-5-1-2-6-14/h10H,1-9,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSDCCFFIOYIWNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CN2CCC(CC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.